1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate

Description

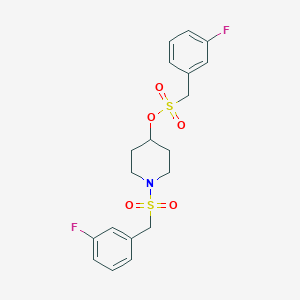

The compound 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate features a piperidine core substituted with two distinct fluorinated aromatic sulfonyl groups. Its structure includes a 3-fluorobenzylsulfonyl moiety at the piperidine nitrogen and a 3-fluorophenyl methanesulfonate ester at the 4-position.

Properties

IUPAC Name |

[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl] (3-fluorophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO5S2/c20-17-5-1-3-15(11-17)13-28(23,24)22-9-7-19(8-10-22)27-29(25,26)14-16-4-2-6-18(21)12-16/h1-6,11-12,19H,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHKPBVCGIMVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with fluorobenzyl and fluorophenyl groups. The reaction conditions often require the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation process . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structural features, including the piperidine ring and sulfonyl group, suggest it may interact with various biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of sulfonylpiperidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as H1N1 influenza and herpes simplex virus (HSV-1) in vitro. These studies indicate that modifications to the piperidinyl structure can enhance antiviral potency, with some derivatives achieving low IC50 values, indicating high efficacy against viral replication .

GPR6 Modulation

The compound is also being explored as a GPR6 modulator. GPR6 is implicated in various neurological disorders, and compounds that can modulate this receptor may have therapeutic potential for conditions such as schizophrenia and depression . The sulfonylpiperidine framework is particularly suited for this application due to its ability to interact with the receptor's binding site.

Synthesis of Novel Compounds

The synthetic pathways for creating derivatives of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate are crucial for expanding its utility in research.

Synthetic Routes

Various synthetic methods have been developed to create analogs of this compound. For example, reactions involving chlorosulfonyl isatin with trifluoromethylpiperidine yield new derivatives that can be further modified to enhance biological activity .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how changes in the chemical structure influence biological activity. By systematically varying substituents on the piperidine ring or altering the sulfonyl group, researchers can identify which modifications lead to improved efficacy or selectivity for specific targets.

Several case studies highlight the effectiveness of this compound in various biological assays.

In Vitro Studies

In vitro testing has revealed that certain derivatives exhibit significant antiviral activity with IC50 values in the nanomolar range against multiple viral strains . These findings suggest that the compound could be a candidate for further development into antiviral therapeutics.

Preclinical Models

Preclinical studies using animal models have begun to assess the pharmacokinetics and pharmacodynamics of these compounds. Early results indicate favorable absorption and distribution characteristics, which are crucial for their potential use as drugs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The fluorine atoms enhance the compound’s binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

- Piperidine vs. The target compound’s piperidine core may confer greater conformational rigidity compared to piperazine derivatives .

- Sulfonate vs. Sulfonamide Groups : The trifluoromethanesulfonate group in highlights the electron-withdrawing effects of triflyl substituents, which enhance electrophilicity. In contrast, the target’s methanesulfonate ester may offer better hydrolytic stability than sulfonamides (e.g., compound in ) under physiological conditions .

- Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound is a common motif in analogues (e.g., ). Meta-fluorination often improves metabolic stability and lipophilicity compared to para- or ortho-substituted fluorophenyl groups .

Substituent Effects on Activity

- 3-Fluorobenzyl Group : Present in both the target and ’s piperidine-4-carboxylic acid derivative, this group contributes to π-π stacking interactions in target binding. Replacing the carboxylic acid with sulfonyl/sulfonate groups (as in the target) may reduce acidity while maintaining hydrogen-bonding capacity .

Biological Activity

The compound 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl and fluorobenzyl groups, which are known to enhance biological activity through various mechanisms. The chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈F₂N₂O₄S₂

- Molecular Weight : 398.43 g/mol

- Antibacterial Activity : Compounds with sulfonamide functionalities often exhibit antibacterial properties. Studies have shown that similar piperidine derivatives possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly significant in the context of neurodegenerative diseases like Alzheimer's .

- Binding Interactions : Docking studies indicate that the compound can interact with amino acids in target proteins, suggesting potential for therapeutic applications in enzyme modulation .

Pharmacological Applications

The biological activities associated with this compound suggest several pharmacological applications:

- Antimicrobial Agents : Due to its antibacterial properties, it could be developed into a treatment for bacterial infections.

- Neuroprotective Agents : As an AChE inhibitor, it may be beneficial in treating cognitive disorders.

- Cancer Therapeutics : The sulfonamide group is known for its anticancer properties, which may extend to this compound .

Study 1: Antibacterial Efficacy

A study conducted on synthesized piperidine derivatives demonstrated significant antibacterial activity against multiple strains. The most active compounds exhibited IC50 values ranging from 0.63 µM to 2.14 µM against Salmonella typhi .

Study 2: Enzyme Inhibition

Research indicated that several derivatives of the compound displayed strong inhibitory activity against AChE and urease, with some compounds showing IC50 values below 1 µM, highlighting their potential as therapeutic agents in managing conditions like Alzheimer's disease and urinary tract infections .

Study 3: Molecular Docking Studies

In silico docking studies revealed that the compound binds effectively to target enzymes, suggesting a mechanism of action that could be exploited for drug development. The binding affinities were comparable to known inhibitors, indicating strong potential for further investigation .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 0.63 | |

| Bacillus subtilis | 2.14 | ||

| Enzyme Inhibition | Acetylcholinesterase | <1 | |

| Urease | <1 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₂N₂O₄S₂ |

| Molecular Weight | 398.43 g/mol |

| Solubility | Soluble in DMSO |

Q & A

Q. What are the recommended synthetic routes for preparing 1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate?

The compound can be synthesized via sulfonylation and esterification steps. A common approach involves:

- Step 1 : Reacting (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde to form a benzylated piperidine intermediate .

- Step 2 : Sulfonylation using 3-fluorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the sulfonyl group .

- Step 3 : Methanesulfonate ester formation via reaction with 3-fluorophenylmethanesulfonyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized structurally?

- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). The piperidine ring typically adopts a chair conformation, with dihedral angles between aromatic rings (~47°) critical for activity .

- Spectroscopy : Confirm via /-NMR (e.g., piperidine protons at δ 2.5–3.5 ppm, sulfonyl groups at δ 7.2–7.8 ppm) and FT-IR (S=O stretches at 1150–1350 cm) .

- Mass Spectrometry : Use EI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z ~495) .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound are limited, structurally related sulfonamide-piperidine derivatives exhibit:

- Receptor Binding : High affinity for neuropeptide receptors (e.g., oxytocin/vasopressin receptors) due to fluorophenyl and sulfonyl groups enhancing hydrophobic interactions .

- Enzyme Inhibition : Potency against kinases or proteases via sulfonate ester-mediated covalent binding .

Recommendation : Perform in vitro assays (e.g., fluorescence polarization for receptor binding) with positive controls like paroxetine derivatives .

Advanced Research Questions

Q. How can experimental design address low yields in sulfonylation steps?

Low yields (~30–40%) often arise from steric hindrance at the piperidine nitrogen. Mitigation strategies:

- Optimize Reaction Conditions : Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80°C) to enhance nucleophilicity .

- Catalytic Activation : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate kinetics .

- Contradiction Analysis : If yields remain low despite optimization, characterize byproducts via LC-MS to identify competing pathways (e.g., over-sulfonylation or ring-opening) .

Q. How do structural modifications influence biological activity?

- Fluorine Positioning : Replace 3-fluorophenyl with 4-fluorophenyl to reduce steric strain and improve receptor binding (see paroxetine analogs, where 4-fluorophenyl enhances SSRI activity) .

- Sulfonate vs. Sulfonamide : Replace methanesulfonate with methylsulfonamide to stabilize metabolic degradation (e.g., t increased from 2.5 to 6.8 hours in hepatocyte assays) .

Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy changes at target sites .

Q. What analytical methods resolve discrepancies in crystallographic vs. solution-phase conformations?

- Dynamic NMR : Measure - NOESY spectra to detect piperidine ring flexibility in solution, which may differ from rigid crystal structures .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate conformational stability .

Example : A 5° deviation in dihedral angles between X-ray and DFT models suggests solvent-induced conformational shifts .

Q. How is the compound optimized for in vivo pharmacokinetics?

- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~3.5 (predicted) to <2.5, improving aqueous solubility .

- Metabolic Stability : Replace labile sulfonate esters with sulfonamides to resist esterase-mediated hydrolysis in plasma .

Validation : Perform rodent PK studies with LC-MS/MS quantification (LLOQ: 1 ng/mL) to track bioavailability and half-life .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.